molecular formula C22H20N2O6S B2732095 (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 1321885-48-6

(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No.: B2732095
CAS No.: 1321885-48-6
M. Wt: 440.47
InChI Key: NFTMZBUMVOBIAR-FNORWQNLSA-N
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Description

(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity of Kojic Acid-Based Monomers

Novel acrylate monomers derived from kojic acid have demonstrated moderate to good antibacterial and antifungal activities. These monomers, synthesized through reactions with acryloyl chloride, were polymerized and evaluated against various bacteria and fungi, indicating potential applications in developing antimicrobial materials (Saraei et al., 2016).

Photopolymerization Initiators for Biomedical and Food Packaging

Thioxanthone-based acrylates have been designed and synthesized as effective one-component polymerizable visible light photoinitiators. These compounds, demonstrating high photopolymerization activity and excellent migration stability, are especially promising for applications in the food packaging and biomedical fields due to their performance under xenon light exposure (Wu et al., 2016).

Polymer Synthesis and Electron Transport

The synthesis of acrylate type monomers and their polymerization to yield polymers containing a thioxanthene unit introduces applications in photorefractive (PR) devices. These materials, serving as electron-transporting components, highlight the utility of such compounds in developing advanced optical materials (Okamoto et al., 1999).

Corrosion Inhibition

Compounds structurally similar to "(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate" have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid medium. These studies suggest potential applications of related compounds in protecting metals against corrosion (Khattabi et al., 2019).

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-14-8-9-23-22(24-14)31-13-16-11-17(25)20(12-29-16)30-21(26)7-5-15-4-6-18(27-2)19(10-15)28-3/h4-12H,13H2,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTMZBUMVOBIAR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.